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molecular formula C30H56N2O2 B1601934 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE CAS No. 190435-62-2

4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE

Cat. No. B1601934
M. Wt: 476.8 g/mol
InChI Key: WVIOQJYIZWNFIG-UHFFFAOYSA-N
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Patent
US07994423B2

Procedure details

This compound was synthesized according to a literature procedure.24 In a Schlenk tube, 1,2-Bis-dodecyloxy-4,5-dinitro benzene BK2—13 (2.36 g, 4.39 mmol), hydrazine monohydrate (8.25 ml, 48.5 mmol), 131 mg of Pd/C, and 65 ml of absolute ethanol were placed. The reaction mixture was refluxed under argon for 22 hours. Hot filtration under argon was then performed. Upon cooling, a white solid formed. The solid was washed with O2-free methanol and was dried overnight under nitrogen to yield 1.57 g (75%) of white solid. 1H (300 MHz, CDCl3) δ 6.353 (s, 2H), 3.880-3.835 (t, J=6.6 Hz, 4H), 3.062 (br s, 4H, NH2), 1.767-1.673 (pentet, J=7.2 Hz, 4H), 1.43-1.36 (m, 4H), 1.358-1.080 (m, 32H), 0.878-0.833 (t, J=7.2 Hz, 6H).13C (CDCl3, 75 MHz) δ 143.20, 128.20, 106.69, 70.67, 32.00, 29.78, 29.73, 29.67, 29.55, 29.45, 26.17, 22.78, 14.22 ppm. HRMS-E1 (m/z): [M]+ calcd. for C30H56N2O2, 476.43418. found 476.43449.
Name
1,2-Bis-dodecyloxy-4,5-dinitro benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
131 mg
Type
catalyst
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:19]=[C:18]([N+:20]([O-])=O)[C:17]([N+:23]([O-])=O)=[CH:16][C:15]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].O.NN>[Pd].C(O)C>[CH2:1]([O:13][C:14]1[CH:19]=[C:18]([NH2:20])[C:17]([NH2:23])=[CH:16][C:15]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
1,2-Bis-dodecyloxy-4,5-dinitro benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCCC
Step Two
Name
Quantity
8.25 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
131 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized
CUSTOM
Type
CUSTOM
Details
according to a literature procedure.24 In a Schlenk tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under argon for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
Hot filtration under argon
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a white solid formed
WASH
Type
WASH
Details
The solid was washed with O2-free methanol
CUSTOM
Type
CUSTOM
Details
was dried overnight under nitrogen
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC=1C=C(C(=CC1OCCCCCCCCCCCC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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